

# Application Notes and Protocols for Velagliflozin in Feline Diabetes Mellitus Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                               |           |
|----------------------|-------------------------------|-----------|
| Compound Name:       | Velagliflozin proline hydrate |           |
| Cat. No.:            | B12391160                     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and experimental use of velagliflozin, a sodium-glucose cotransporter-2 (SGLT2) inhibitor, for the management of feline diabetes mellitus. The information is compiled from key studies and regulatory documents to guide further research and development.

### Introduction

Velagliflozin (brand name: Senvelgo®) is an oral hypoglycemic agent approved for improving glycemic control in otherwise healthy cats with diabetes mellitus who have not been previously treated with insulin.[1][2][3] It represents a novel therapeutic approach, offering a once-daily oral solution as an alternative to traditional insulin injections.[4][5] This document outlines the mechanism of action, summarizes key quantitative data from clinical trials, and provides detailed experimental protocols.

### **Mechanism of Action**

Velagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) located in the proximal renal tubules.[1] SGLT2 is responsible for the majority of glucose reabsorption from the glomerular filtrate back into the bloodstream. By inhibiting SGLT2, velagliflozin blocks this reabsorption, leading to increased urinary glucose excretion (glucosuria) and a subsequent reduction in blood glucose levels.[1][6] This mechanism is



independent of insulin secretion and helps to reduce the glucotoxic effects on pancreatic  $\beta$ -cells, potentially allowing for their recovery and improved endogenous insulin secretion.



Click to download full resolution via product page

**Caption:** Mechanism of action of velagliflozin in the renal proximal tubule.

# **Quantitative Data Summary**

The efficacy and safety of velagliflozin have been evaluated in several key studies. The following tables summarize the quantitative findings.

# Table 1: Pharmacokinetic Properties of Velagliflozin in Cats



| Parameter                                                                            | Value (following a 1 mg/kg<br>oral dose) | Reference |
|--------------------------------------------------------------------------------------|------------------------------------------|-----------|
| Median Time to Maximum Concentration (Tmax)                                          | 0.25 hours                               | [6][7]    |
| Mean Maximum Plasma Concentration (Cmax)                                             | 1030 (± 361) ng/mL                       | [6][7]    |
| Mean Area Under the Curve (AUC0-last)                                                | 3295 (± 1098) day*ng/mL                  | [6][7]    |
| Mean Elimination Half-life (T½)                                                      | 3.68 (± 0.34) hours                      | [6][7]    |
| Note: Systemic exposure is greater in the fasted state compared to the fed state.[6] |                                          |           |

Table 2: Efficacy Data from a 180-Day Multicenter Field Study (SENSATION study)



| Parameter                                                                                                    | Baseline (Day<br>0) | Day 30 | Day 180 | Reference |
|--------------------------------------------------------------------------------------------------------------|---------------------|--------|---------|-----------|
| Treatment<br>Success Rate                                                                                    | N/A                 | 88.4%  | N/A     | [7]       |
| Median Blood<br>Glucose (mg/dL)                                                                              | 436                 | 153    | 125     | [8][9]    |
| Median<br>Fructosamine<br>(µmol/L)                                                                           | 538                 | 310    | 263     | [8][9]    |
| Improvement in<br>Polyuria                                                                                   | N/A                 | 71%    | 88.6%   | [7][8][9] |
| Improvement in Polydipsia                                                                                    | N/A                 | 73%    | 87.7%   | [7][8][9] |
| Study population: 252 client-owned diabetic cats (214 insulin- naïve, 38 previously insulin-treated). [8][9] |                     |        |         |           |

Table 3: Comparative Efficacy of Velagliflozin vs. Caninsulin (Protamine Zinc Insulin) at Day 45



| Parameter                   | Velagliflozin (1<br>mg/kg once daily) | Caninsulin (twice daily, dose-adjusted) | Reference       |
|-----------------------------|---------------------------------------|-----------------------------------------|-----------------|
| Treatment Success           | 54% (29/54 cats)                      | 42% (26/62 cats)                        | [4][10][11][12] |
| Mean BG <252 mg/dL          | 78% (42/54 cats)                      | 60% (37/62 cats)                        | [10][11][12]    |
| Minimum BG <162<br>mg/dL    | 76% (41/54 cats)                      | 66% (41/62 cats)                        | [10][11][12]    |
| Fructosamine <450<br>µmol/L | 76% (41/54 cats)                      | 61% (38/62 cats)                        | [10][11][12]    |
| The study                   |                                       |                                         |                 |
| demonstrated that           |                                       |                                         |                 |
| once-daily oral             |                                       |                                         |                 |
| velagliflozin was           |                                       |                                         |                 |
| noninferior to twice-       |                                       |                                         |                 |
| daily insulin injections.   |                                       |                                         |                 |
| [4][10][11]                 |                                       |                                         |                 |

**Table 4: Summary of Common Adverse Events** 



| Adverse Event                                                                                                                                                      | Velagliflozin     | Caninsulin                         | Reference       |
|--------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------|------------------------------------|-----------------|
| Loose Feces/Diarrhea                                                                                                                                               | 38% (23/61 cats)  | 15% (10/66 cats)                   | [4][10][11][12] |
| Positive Urine<br>Culture/UTI                                                                                                                                      | 21-31%            | 15-27%                             | [4][10][11][12] |
| Hypoglycemia<br>(Clinical & Nonclinical)                                                                                                                           | 13% (nonclinical) | 53% (8% clinical, 52% nonclinical) | [4][10][11][12] |
| Diabetic Ketoacidosis<br>(DKA)                                                                                                                                     | 7% (4/61 cats)    | 0%                                 | [4][10][11][12] |
| Note: A significant risk of Diabetic Ketoacidosis (DKA) and Euglycemic DKA has been identified, particularly within the first two weeks of treatment.[1][6][8][13] |                   |                                    |                 |

# **Experimental Protocols**

The following protocols are based on methodologies reported in key clinical trials of velagliflozin.

# General Study Design for Efficacy and Safety Assessment

This protocol outlines a prospective, multicenter, open-label clinical field trial to assess the efficacy and safety of velagliflozin in diabetic cats.





Click to download full resolution via product page

Caption: Generalized workflow for a feline diabetes clinical trial with velagliflozin.

#### 4.1.1. Subject Inclusion Criteria:

- Client-owned cats diagnosed with diabetes mellitus.
- Otherwise healthy, based on physical examination and routine bloodwork.

## Methodological & Application



- For studies on newly diagnosed diabetics, cats must not have been previously treated with insulin.[1]
- Signed informed consent from the owner.[10]

#### 4.1.2. Subject Exclusion Criteria:

- Cats previously treated with insulin (unless specifically studying this population).[6][7]
- Cats with insulin-dependent diabetes mellitus.[6][7]
- Cats presenting with anorexia, dehydration, or lethargy at diagnosis.
- Evidence of concurrent diseases that could interfere with the study, such as significant renal or hepatic disease, or pancreatitis.[3]

#### 4.1.3. Dosing and Administration:

- Dose: 1 mg/kg (0.45 mg/lb) of body weight.[7]
- Formulation: Oral solution.[1]
- Frequency: Once daily, at approximately the same time each day.[2][7]
- Administration: Administer directly into the cat's mouth or apply to a small amount of wet food
  that will be consumed completely.[5] If a dose is missed, it should be given as soon as
  possible on the same day.[7]

#### 4.1.4. Monitoring and Evaluations:

- Schedule: Cats should be evaluated at frequent intervals, especially early in treatment (e.g., Days 2 or 3, 7, 30) and then monthly for long-term studies.[7][8]
- Clinical Assessments: Record body weight, hydration status, and clinical signs of diabetes (polyuria, polydipsia, polyphagia, weight loss).[6][7]
- Blood Glucose Monitoring:



- Single Blood Glucose: Collect blood for glucose measurement at various time points postdosing during follow-up visits.[8]
- Blood Glucose Curves (BGC): Perform 9-hour BGCs on specific study days (e.g., Day 7, 30, 60) to assess glycemic control throughout the day.[8][9]
- Serum Fructosamine: Measure at baseline and subsequent visits (e.g., Day 30, 60, 120, 180) to assess long-term glycemic control.[7][8]
- Urinalysis: Monitor for urinary ketones at each visit to screen for DKA.[6]
- Safety Bloodwork: Conduct serum chemistry profiles to monitor renal and hepatic function.[7]

#### 4.1.5. Efficacy Endpoints:

- Primary Endpoint: Treatment success can be defined as a composite measure, such as improvement in at least one clinical sign of diabetes and improvement in at least one glycemic variable (e.g., mean blood glucose from a curve or serum fructosamine) by a specific time point (e.g., Day 30 or 45).[7][10]
- Secondary Endpoints: Sustained glycemic control, resolution of clinical signs, owner-reported quality of life, and incidence of adverse events over a longer period (e.g., 91 or 180 days).[10]

## **Safety Considerations and Contraindications**

- Diabetic Ketoacidosis (DKA) and Euglycemic DKA: Cats treated with velagliflozin are at an increased risk of DKA or euglycemic DKA (DKA with normal blood glucose), which can be fatal.[1][3][6] This risk is higher in cats previously treated with insulin and is most common within the first 14 days of starting therapy.[8][9][13] Prompt discontinuation of velagliflozin and administration of insulin are critical if DKA is suspected.[1]
- Contraindications: Do not use in cats previously treated with or currently receiving insulin, or
  in cats with insulin-dependent diabetes mellitus.[6][7] Do not initiate in cats that are anorexic,
  dehydrated, or lethargic.[7]



 Adverse Reactions: Besides DKA, common adverse reactions include diarrhea, vomiting, weight loss, and an increased incidence of urinary tract infections.[3][4][10]

### Conclusion

Velagliflozin offers a convenient and effective oral treatment for managing feline diabetes mellitus in insulin-naïve, otherwise healthy cats. Its unique mechanism of action provides good glycemic control without the risk of clinical hypoglycemia often associated with insulin therapy. [4][14] However, researchers and clinicians must be vigilant about the significant risk of DKA and euglycemic DKA. The protocols and data presented here provide a foundation for designing robust studies to further explore the therapeutic potential and long-term safety of velagliflozin in the feline population.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. SENVELGO® (velagliflozin oral solution) | Boehringer Ingelheim Animal Health [bianimalhealth.com]
- 2. Velagliflozin (Senvelgo) for Cats [webmd.com]
- 3. Velagliflozin | VCA Animal Hospitals [vcahospitals.com]
- 4. bsava.com [bsava.com]
- 5. healthyhabitsforpets.com [healthyhabitsforpets.com]
- 6. bi-animalhealth.com [bi-animalhealth.com]
- 7. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. abvp.com [abvp.com]
- 10. Efficacy and safety of once daily oral administration of sodium-glucose cotransporter-2 inhibitor velagliflozin compared with twice daily insulin injection in diabetic cats - PMC [pmc.ncbi.nlm.nih.gov]



- 11. Efficacy and safety of once daily oral administration of sodium-glucose cotransporter-2 inhibitor velagliflozin compared with twice daily insulin injection in diabetic cats PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of once daily oral administration of sodium-glucose cotransporter-2 inhibitor... [vin.com]
- 13. Velagliflozin, a once-daily, liquid, oral SGLT2 inhibitor, is effective as a stand-alone therapy for feline diabetes mellitus: the SENSATION study PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Breakthrough in Feline Diabetes Care: SGLT2 Inhibitors | Montrose Veterinary Hospital [montrosevethospital.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Velagliflozin in Feline Diabetes Mellitus Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12391160#velagliflozin-in-studies-of-feline-diabetes-mellitus]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com